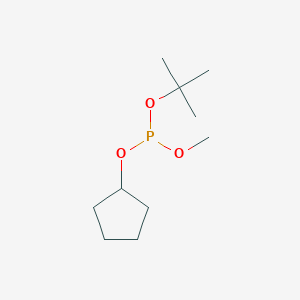
tert-Butyl cyclopentyl methyl phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl cyclopentyl methyl phosphite is an organophosphorus compound that features a phosphite group bonded to a tert-butyl, cyclopentyl, and methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl methyl phosphite typically involves the reaction of cyclopentyl methyl phosphite with tert-butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
化学反応の分析
Types of Reactions
Tert-Butyl cyclopentyl methyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl, cyclopentyl, or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the reagents used.
科学的研究の応用
Tert-Butyl cyclopentyl methyl phosphite has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which tert-Butyl cyclopentyl methyl phosphite exerts its effects involves the interaction of the phosphite group with various molecular targets. In catalysis, the phosphite group coordinates with transition metals, forming complexes that facilitate the activation of substrates. In biological systems, the compound can interact with enzymes, altering their activity and providing insights into their mechanisms.
類似化合物との比較
Similar Compounds
- Tert-Butyl methyl phosphite
- Cyclopentyl methyl phosphite
- Di-tert-butyl phosphite
Uniqueness
Tert-Butyl cyclopentyl methyl phosphite is unique due to the presence of both a cyclopentyl and a tert-butyl group, which imparts distinct steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable compound in various research applications.
特性
CAS番号 |
88053-16-1 |
|---|---|
分子式 |
C10H21O3P |
分子量 |
220.25 g/mol |
IUPAC名 |
tert-butyl cyclopentyl methyl phosphite |
InChI |
InChI=1S/C10H21O3P/c1-10(2,3)13-14(11-4)12-9-7-5-6-8-9/h9H,5-8H2,1-4H3 |
InChIキー |
GKTVXEHODXDWND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OP(OC)OC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)
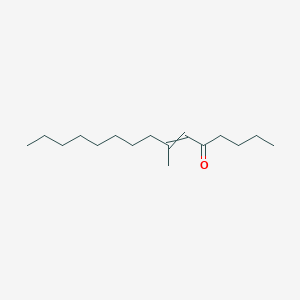
![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
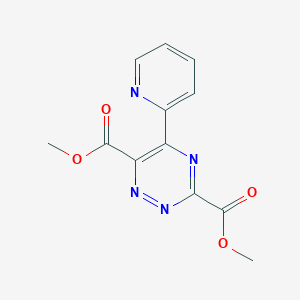
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
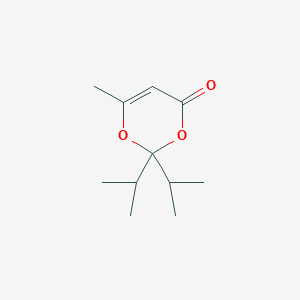
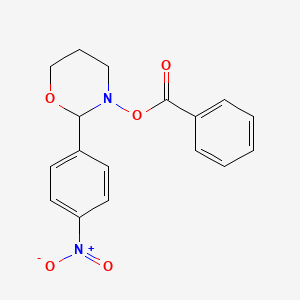
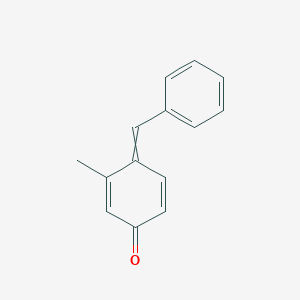

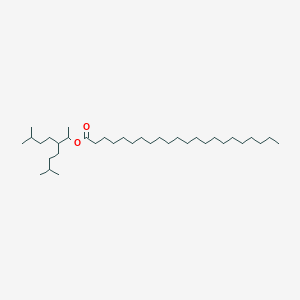
![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)

